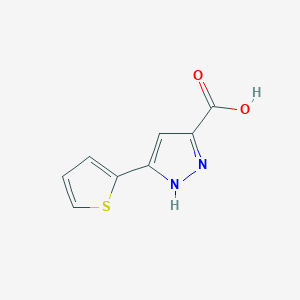

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDBNCNNJMOLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355933 | |

| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803471 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

182415-24-3 | |

| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182415-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to this comprehensive guide on 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. As a heterocyclic compound integrating the pharmacologically significant pyrazole and thiophene scaffolds, this molecule represents a focal point for contemporary research in medicinal chemistry and materials science. The pyrazole core is a staple in numerous approved drugs, valued for its diverse biological activities, while the thiophene ring often serves to modulate electronic properties and metabolic stability. Understanding the fundamental physicochemical properties of this specific acid is not merely an academic exercise; it is the foundational step in unlocking its therapeutic potential and predicting its behavior in complex biological systems. This document is structured to provide researchers, scientists, and drug development professionals with a blend of established data, practical experimental workflows, and the causal reasoning behind analytical choices, thereby empowering informed decision-making in your research and development endeavors.

Molecular Identity and Structural Attributes

Precise identification is paramount for any chemical entity. This compound is cataloged under CAS Number 182415-24-3 .[1][2] Its structural and computational identifiers are crucial for database searches, computational modeling, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 182415-24-3 | BLDpharm, PubChem[1][2] |

| Molecular Formula | C₈H₆N₂O₂S | PubChem[2] |

| Molecular Weight | 194.21 g/mol | PubChem[2] |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=NN2)C(=O)O | PubChem[2] |

| InChI | InChI=1S/C₈H₆N₂O₂S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | PubChem[2] |

| InChIKey | DUDBNCNNJMOLCC-UHFFFAOYSA-N | PubChem[2] |

The molecule's architecture, featuring a carboxylic acid group at the 3-position and a thiophene ring at the 5-position of the pyrazole core, dictates its electronic distribution and potential for intermolecular interactions.

Caption: 2D representation of this compound.

Core Physicochemical Properties: A Quantitative Overview

The interplay of a compound's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key computed and experimental data for this compound.

| Property | Value / Range | Significance in Drug Development |

| Aqueous Solubility | 20 µg/mL (at pH 7.4)[2] | Critical for Bioavailability: Low solubility can be a major hurdle for oral drug absorption. This value suggests moderate to low solubility, which may necessitate formulation strategies for enhancement. |

| Lipophilicity (logP) | Not experimentally determined. Computationally predicted values for similar structures range from 1.2 to 2.9.[3][4] | Membrane Permeability & Binding: logP influences a drug's ability to cross cell membranes and its potential for non-specific binding. A value in the 1-3 range is often considered favorable. |

| Acidity (pKa) | Not experimentally determined. Expected to be in the range of 3-5 for the carboxylic acid group. | Ionization State: The pKa determines the charge of the molecule at physiological pH (~7.4). As a carboxylic acid, it will be predominantly deprotonated and negatively charged, impacting solubility and receptor interaction. |

| Polar Surface Area (TPSA) | Computed value not found. Expected to be significant due to N-H, C=O, and O-H groups. | Cellular Penetration: TPSA is a key predictor of a drug's ability to permeate cell membranes. High TPSA is generally associated with lower permeability. |

| Spectroscopic Data | ¹H NMR and GC-MS data are available.[2] | Structural Confirmation: Essential for verifying the identity, purity, and structure of the synthesized compound. |

Synthesis and Reactivity Insights

While a dedicated synthesis protocol for this exact molecule is not detailed in the provided search results, established methodologies for related pyrazole carboxylic acids offer a reliable blueprint. A common and effective approach involves the cyclocondensation of a β-diketone precursor with hydrazine, followed by functional group manipulations.

A plausible synthetic pathway could involve:

-

Claisen Condensation: Reacting a thiophene-derived methyl ketone with diethyl oxalate to form a 1,3-dicarbonyl intermediate.

-

Cyclization: Treating the intermediate with hydrazine hydrate. This reaction typically proceeds readily to form the pyrazole ring.

-

Saponification: Hydrolyzing the resulting ester to the desired carboxylic acid.

The reactivity of this compound is dominated by its three key functional components:

-

Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, providing a handle for derivatization and pro-drug strategies.[5][6]

-

Pyrazole Ring: The N-H proton is weakly acidic and can be alkylated or acylated. The ring itself is relatively stable and aromatic in nature.

-

Thiophene Ring: Susceptible to electrophilic substitution, although the electron-withdrawing nature of the pyrazole ring may influence its reactivity.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust, field-proven methodologies for determining the most critical physicochemical parameters.

Protocol: Determination of pKa via Potentiometric Titration

The pKa is a measure of a molecule's acidity. For an ionizable compound, it is arguably the most important physicochemical property as it dictates solubility, lipophilicity, and binding at a given pH. Potentiometric titration is the gold-standard method for its determination.

Methodology:

-

Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the system to equilibrate.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, often calculated as the pH at which the compound is 50% ionized.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Determination of logP via Shake-Flask Method

The octanol-water partition coefficient (logP) is the classic measure of a compound's lipophilicity. The shake-flask method, while labor-intensive, remains the most reliable technique.

Methodology:

-

System Preparation: Prepare a solution of the compound in the aqueous phase (typically a buffer at a pH where the compound is neutral, if possible) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.

-

Partitioning: Add a known volume of the n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination via the shake-flask method.

Potential Applications and Biological Context

The structural motifs within this compound are prevalent in molecules with diverse biological activities. While specific data for this compound is limited, the broader class of pyrazole-thiophene derivatives has shown significant promise.

-

Anti-inflammatory and Antidepressant Activity: Related pyrazole-thiophene carboxamides have been investigated for their potential as anti-inflammatory agents, possibly through interaction with cyclooxygenase enzymes, and have also shown potential antidepressant effects in preclinical models.[7]

-

Antimicrobial and Anticancer Agents: The pyrazole scaffold is a cornerstone of many antimicrobial and anticancer drugs. Nitro-substituted thiophene-pyrazole derivatives, for instance, have been explored for antituberculosis activity.[8]

-

Carbonic Anhydrase Inhibition: 5-Aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[9]

-

Materials Science: The conjugated π-electron systems of the pyrazole and thiophene rings suggest potential applications in the development of organic electronics and functional materials.[7]

Conclusion

This compound is a heterocyclic compound with a physicochemical profile that makes it a compelling candidate for further investigation in drug discovery and materials science. Its moderate lipophilicity, acidic nature, and known biological relevance of its constituent scaffolds provide a strong rationale for its inclusion in screening libraries and lead optimization programs. The experimental protocols outlined in this guide provide a robust framework for rigorously characterizing this and similar molecules, ensuring the generation of high-quality data to drive research forward. As with any promising scaffold, a thorough understanding of these fundamental properties is the critical first step toward realizing its full potential.

References

- 1. 182415-24-3|this compound|BLD Pharm [bldpharm.com]

- 2. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid | C14H13N3O2S2 | CID 45269912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]

- 8. aablocks.com [aablocks.com]

- 9. Secure Verification [cherry.chem.bg.ac.rs]

Structural Analysis and Characterization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative

In the landscape of medicinal chemistry, the pyrazole and thiophene scaffolds are foundational pillars, each contributing to a vast portfolio of biologically active agents.[1][2] Pyrazole derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Similarly, thiophene-containing compounds are integral to numerous commercial drugs, demonstrating therapeutic applications from antipsychotics to antiplatelet agents.[2] The conjugation of these two heterocyclic systems into a single molecular entity, as in 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, presents a compelling subject for investigation in drug discovery. Its potential to interact with various biological targets is suggested by the presence of the pyrazole and thiophene rings, along with a carboxylic acid group capable of forming crucial hydrogen bonds.[5]

This guide provides a comprehensive technical overview of the essential analytical methodologies required to unequivocally confirm the structure and purity of this compound. Moving beyond mere procedural descriptions, we will delve into the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component of a robust characterization workflow. The insights provided herein are grounded in established scientific principles and field-proven laboratory practices.

Molecular Structure and Synthesis Overview

The molecule at the core of our analysis is this compound. Its structure features a five-membered pyrazole ring substituted at position 5 with a thiophene ring and at position 3 with a carboxylic acid functional group.

-

Molecular Formula: C₈H₆N₂O₂S

-

Molecular Weight: 194.21 g/mol

The synthesis of this class of compounds typically involves the reaction between thiophene derivatives and pyrazole precursors.[5] For instance, a common approach involves the condensation and cyclization of a thiophene-containing diketone with hydrazine, followed by oxidation of a suitable precursor group to the carboxylic acid. The precise confirmation of the resulting structure is paramount before proceeding to biological screening or further chemical modification.

Caption: Conceptual synthesis of the target molecule.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. Therefore, a synergistic workflow employing multiple spectroscopic and crystallographic methods is essential for unambiguous characterization. This integrated approach ensures that the determined structure is validated from several perspectives, from atomic connectivity to three-dimensional arrangement.

Caption: Integrated workflow for structural characterization.

Spectroscopic Characterization

Spectroscopic methods provide foundational information regarding the functional groups present and the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR will confirm the number and environment of protons on the thiophene and pyrazole rings, while ¹³C NMR will identify all unique carbon atoms, including those of the carbonyl group and the heterocyclic rings. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar carboxylic acid and its labile protons (OH and NH) are often observable.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of at least 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence.

-

Use a spectral width of ~220 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Data Presentation: Expected NMR Signals

| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |

| Pyrazole (-NH) | ~13.0 - 14.0 | Broad Singlet | 1H |

| Thiophene Protons | ~7.0 - 8.0 | Multiplets | 3H |

| Pyrazole Proton | ~7.0 | Singlet | 1H |

| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid (C=O) | ~160 - 165 | C=O |

| Pyrazole & Thiophene Cs | ~110 - 150 | Aromatic/Heterocyclic Carbons |

Note: Specific chemical shifts can vary based on concentration and precise sample conditions. These values are based on typical ranges for similar structures.[6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic vibrations for the carboxylic acid O-H and C=O groups, the N-H bond of the pyrazole ring, and C-H and C=C bonds of the aromatic rings. The O-H stretch of a carboxylic acid is particularly diagnostic, appearing as a very broad band due to strong hydrogen bonding in the solid state.[9][10]

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted.

Data Presentation: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid)[9][10] |

| ~3100 | Medium | N-H stretch (pyrazole ring)[11] |

| 1710 - 1680 | Strong | C=O stretch (carbonyl of carboxylic acid)[9][12] |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| 1320 - 1210 | Medium | C-O stretch (carboxylic acid)[9] |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can provide the molecular formula with high accuracy. The fragmentation pattern observed can also offer corroborating evidence for the proposed structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive or negative ion mode.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI-mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction and purification.

-

Data Acquisition (Negative Ion Mode):

-

Set the instrument to negative ion detection mode. The carboxylic acid will readily deprotonate.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

The primary ion expected is the deprotonated molecule [M-H]⁻.

-

-

Data Acquisition (Positive Ion Mode):

-

Set the instrument to positive ion detection mode.

-

The primary ion expected is the protonated molecule [M+H]⁺.

-

-

Analysis: Identify the molecular ion peak. For HRMS, compare the measured exact mass to the theoretical exact mass calculated for the formula C₈H₆N₂O₂S.

Expected Data:

-

[M-H]⁻ (Negative Mode): Expected m/z = 193.01

-

[M+H]⁺ (Positive Mode): Expected m/z = 195.02

-

Fragmentation: Common fragmentation may include the loss of CO₂ (44 Da) from the carboxylic acid group.

Definitive Structural Elucidation: Single-Crystal X-ray Diffraction

Expertise & Experience: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[3] This technique is crucial for confirming the connectivity, determining precise bond lengths and angles, and understanding intermolecular interactions, such as hydrogen bonding, which are vital for crystal packing and can influence the compound's physical properties and biological activity.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Selection and Mounting: Select a high-quality, defect-free single crystal under a polarizing microscope and mount it on a goniometer head.[3]

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or other phasing techniques (e.g., with software like SHELXT).[11]

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.[11]

-

Data Presentation: Key Crystallographic Parameters

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell[6] |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the crystal[4][6] |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Lattice parameters in Å and degrees | Defines the size and shape of the repeating unit |

| Bond Lengths & Angles | Precise intramolecular distances and angles | Confirms atomic connectivity and geometry |

| Hydrogen Bonding | Intermolecular interactions | Reveals how molecules pack in the solid state |

Conclusion

The structural characterization of this compound is a critical step in its development as a potential therapeutic agent. A logical, multi-technique approach, as outlined in this guide, is imperative for achieving an unambiguous and comprehensive understanding of its molecular structure. By integrating data from NMR, FT-IR, and Mass Spectrometry, researchers can confidently establish the molecular formula, functional group composition, and atomic connectivity. When possible, single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional structure. This rigorous analytical validation is the bedrock upon which all subsequent biological and medicinal chemistry studies are built, ensuring the integrity and reproducibility of scientific findings.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]

- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. japsonline.com [japsonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. This molecule is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of both thiophene and pyrazole scaffolds. Accurate interpretation of its spectroscopic data is paramount for unambiguous identification, purity assessment, and understanding its electronic and structural properties, which are crucial for further development.

This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The experimental methodologies, data interpretation, and the underlying scientific principles are discussed to provide a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for the core structure of this compound.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The chemical shifts are influenced by the aromaticity of the pyrazole and thiophene rings, as well as the electron-withdrawing nature of the carboxylic acid group.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, to a concentration of 5-10 mg/mL. The use of DMSO-d₆ is particularly advantageous as it can solubilize the carboxylic acid and allows for the observation of exchangeable protons (N-H and O-H). The spectrum is typically recorded on a 300 or 500 MHz spectrometer.

Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 (pyrazole) | ~7.0-7.2 | s | - |

| H3', H5' (thiophene) | ~7.3-7.8 | m | |

| H4' (thiophene) | ~7.1-7.2 | t | |

| NH (pyrazole) | ~13.0-14.0 | br s | - |

| OH (carboxylic acid) | ~12.0-13.0 | br s | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Rationale:

-

Aromatic Protons: The protons on the thiophene ring (H3', H4', and H5') and the pyrazole ring (H4) resonate in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The specific chemical shifts are dictated by the electron density at each position.

-

Thiophene Protons: The thiophene protons typically appear as a complex multiplet due to spin-spin coupling. H4' often appears as a triplet, being coupled to both H3' and H5'.

-

Pyrazole Proton (H4): The proton at the C4 position of the pyrazole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atoms and the thiophene substituent.

-

Exchangeable Protons (NH and OH): The protons of the pyrazole N-H and the carboxylic acid O-H are acidic and therefore their signals are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, these protons are readily observable at a downfield chemical shift, often above 12 ppm.

Caption: Predicted ¹H NMR chemical shifts for key protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired under the same conditions as the ¹H NMR spectrum, using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole) | ~145-150 |

| C4 (pyrazole) | ~105-110 |

| C5 (pyrazole) | ~140-145 |

| C=O (carboxylic acid) | ~160-165 |

| C2' (thiophene) | ~130-135 |

| C3' (thiophene) | ~125-130 |

| C4' (thiophene) | ~128-132 |

| C5' (thiophene) | ~125-130 |

Note: These are predicted chemical shifts based on related structures and computational models. Experimental values may vary.

Interpretation and Rationale:

-

Carboxylic Carbonyl (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field (highest ppm value).

-

Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms. C3 and C5, being directly attached to nitrogen, are generally more downfield than C4.

-

Thiophene Carbons (C2', C3', C4', C5'): The carbons of the thiophene ring resonate in the aromatic region. The carbon directly attached to the pyrazole ring (C2') is expected to be influenced by the substituent effect of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | N-H stretch | Pyrazole |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600-1450 | C=C and C=N stretch | Aromatic rings (thiophene, pyrazole) |

| ~1300-1200 | C-O stretch | Carboxylic acid |

| ~850-700 | C-H out-of-plane bend | Aromatic rings |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching vibration.

-

N-H Stretch: The N-H stretching vibration of the pyrazole ring is expected to appear around 3100 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the thiophene and pyrazole rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-O stretching and C-H bending vibrations.

Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol:

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.

Data Summary:

| m/z | Ion | Notes |

| 194 | [M]⁺ | Molecular ion (in EI-MS) |

| 195 | [M+H]⁺ | Protonated molecule (in ESI-MS, positive mode) |

| 193 | [M-H]⁻ | Deprotonated molecule (in ESI-MS, negative mode) |

| 149 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 122 | [M-C₄H₂S]⁺ | Loss of the thiophene ring |

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) in the EI spectrum will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (194 g/mol ). The presence of a sulfur atom will result in a characteristic M+2 peak with an abundance of about 4.4% relative to the M peak, due to the natural abundance of the ³⁴S isotope.

-

Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 149. Cleavage of the bond between the pyrazole and thiophene rings can also occur.

Caption: Plausible fragmentation pathway in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and unambiguous structural confirmation of this compound. The characteristic chemical shifts and coupling patterns in the NMR spectra define the proton and carbon environments, while the vibrational frequencies in the IR spectrum confirm the presence of key functional groups. The molecular weight and fragmentation pattern observed in the mass spectrum further validate the molecular formula and structure. This comprehensive spectroscopic guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling confident identification and characterization of this important heterocyclic compound.

An In-depth Technical Guide to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical context, synthetic pathways, physicochemical properties, and explore the burgeoning research into its therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.

Introduction: The Convergence of Two Privileged Scaffolds

At the heart of this compound lies the fusion of two "privileged" heterocyclic scaffolds in medicinal chemistry: pyrazole and thiophene. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of numerous therapeutic agents since the late 19th century.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4][5][6][7]

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another key player in drug design. Its presence in a molecule can enhance metabolic stability and improve binding affinity to biological targets due to its unique electronic properties.[8] The combination of these two moieties, along with a carboxylic acid functional group, creates a molecule with a rich potential for diverse biological interactions. The carboxylic acid group, in particular, can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

This guide will explore the synthesis, properties, and known biological activities of this compound and its derivatives, providing a foundation for future research and development in this area.

Historical Context and the Evolution of Pyrazole-Based Therapeutics

The story of pyrazole in medicine began in the 1880s with the synthesis of antipyrine by Ludwig Knorr, a derivative of pyrazolone.[1] This discovery marked the advent of synthetic non-steroidal anti-inflammatory drugs (NSAIDs). The subsequent development of other pyrazole-based drugs, such as the analgesic dipyrone and the anti-inflammatory phenylbutazone, solidified the importance of this scaffold in drug discovery.[2]

The first synthesis of the parent pyrazole was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] Over the last century, the synthetic accessibility and diverse reactivity of the pyrazole ring have led to an explosion in the number of its derivatives.[1]

The incorporation of a thiophene ring into pyrazole structures is a more recent development, driven by the desire to modulate the electronic and pharmacokinetic properties of new drug candidates. The rationale behind combining these two heterocycles is to leverage the established biological activities of pyrazoles with the favorable drug-like properties conferred by the thiophene moiety.[8] While a singular "discovery" paper for this compound is not prominently documented, its emergence is a logical progression in the field of medicinal chemistry, building upon decades of research into both pyrazole and thiophene scaffolds.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the construction of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A common and effective strategy involves the use of thiophene-containing chalcones as precursors.

General Synthetic Strategy: From Chalcones to Pyrazoles

A prevalent method for synthesizing 5-substituted pyrazoles involves a multi-step sequence starting from a thiophene-containing chalcone.[9][10] This approach offers versatility in introducing various substituents onto the pyrazole ring.

A general workflow for this synthesis is depicted below:

Caption: General synthetic workflow from chalcones to the target molecule.

Step-by-Step Experimental Protocol

The following is a representative protocol for the synthesis of a 5-thiophen-2-yl-1H-pyrazole derivative, adapted from methodologies described in the literature.[9][10][11][12]

Step 1: Synthesis of Thiophene-Containing Chalcone

-

To a stirred solution of 2-acetylthiophene (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., 10% aqueous NaOH).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Step 2: Synthesis of the Pyrazole Ring

-

Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.[9]

-

Add hydrazine hydrate (or a substituted hydrazine) in a slight excess.

-

Reflux the reaction mixture for several hours.

-

After completion of the reaction, cool the mixture and pour it into ice water.

-

The resulting solid is filtered, washed, and recrystallized to give the desired pyrazole derivative.

Step 3: Introduction of the Carboxylic Acid Group

The introduction of the carboxylic acid at the 3-position can be achieved through various methods, such as the hydrolysis of a corresponding ester or nitrile, which can be synthesized from appropriately functionalized starting materials. For instance, using a diketoester in the initial cyclization with hydrazine can directly lead to a pyrazole-3-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.

Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure, confirming the presence of the pyrazole and thiophene rings, and identifying the positions of substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid and the N-H stretch of the pyrazole ring.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Physicochemical Properties and Computational Insights

A summary of the key physicochemical properties of the parent compound is provided below:

| Property | Value |

| CAS Number | 182415-24-3[13] |

| Molecular Formula | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol [14] |

| InChI Key | InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) |

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of related thiophene-pyrazole compounds.[15][16] These studies provide insights into the molecule's geometry, electronic transitions, and reactivity, which can be valuable in predicting its biological activity and designing new derivatives.[15][16]

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore, and its combination with a thiophene moiety has led to the discovery of compounds with a wide range of biological activities.

Caption: Reported biological activities of thiophene-pyrazole derivatives.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene-pyrazole derivatives. For instance, 5-aryl-3-thiophen-2-yl-1H-pyrazoles have been identified as a new class of Hsp90 inhibitors, showing potent antiproliferative activity against hepatocellular carcinoma cells.[17] Another study reported the synthesis of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives with demonstrated anticancer activity.[7]

Antimicrobial Activity

The thiophene-pyrazole scaffold has also shown promise as a source of new antimicrobial agents. Thiophene-appended pyrazoles have been synthesized and found to exhibit excellent inhibition against various microorganisms.[9] Some carboxamide derivatives of pyrazole containing a thiophene moiety have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Anti-inflammatory and Other Activities

Given the history of pyrazole-based NSAIDs, it is not surprising that thiophene-pyrazole derivatives have been investigated for anti-inflammatory properties.[3][14] Additionally, derivatives of this scaffold have been explored for a variety of other therapeutic applications, including as enzyme inhibitors and potential treatments for neurodegenerative diseases.[3][14][18]

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this class of compounds allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the substituents on both the pyrazole and thiophene rings to improve potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cajmns.casjournal.org [cajmns.casjournal.org]

- 12. japsonline.com [japsonline.com]

- 13. 182415-24-3|this compound|BLD Pharm [bldpharm.com]

- 14. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]

- 15. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Executive Summary

The heterocyclic scaffold consisting of linked thiophene and pyrazole rings is a cornerstone in modern medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across a spectrum of diseases.[1] this compound represents a foundational structure within this chemical class. While direct, extensive biological profiling of this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of structurally related analogs provides a robust framework for predicting its likely therapeutic targets. This guide synthesizes existing research on thiophene-pyrazole derivatives to illuminate the most promising avenues for investigation and drug development efforts centered on this core structure. We will explore the mechanistic basis for potential targeting of key enzyme families, including protein kinases, inflammatory enzymes, and metabolic enzymes, providing both the strategic rationale and detailed experimental workflows for target validation.

The Thiophene-Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The this compound molecule integrates three key pharmacophoric features: a thiophene ring, a pyrazole ring, and a carboxylic acid group.

-

Thiophene Ring: Known for its lipophilicity and ability to engage in various receptor interactions, the thiophene moiety is a common feature in many approved drugs and is recognized for enhancing pharmacokinetic properties.[1][2]

-

Pyrazole Ring: This five-membered aromatic heterocycle with two adjacent nitrogen atoms is a versatile scaffold present in drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it particularly effective for modulating enzyme activity.[1][3]

-

Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and critically, can serve as a zinc-binding group (ZBG) in the active sites of metalloenzymes, such as carbonic anhydrases.[4]

The combination of these features suggests that this compound is pre-disposed to interact with a range of biological targets, making it a molecule of significant interest for therapeutic development.

Potential Therapeutic Target Class: Protein Kinases

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Several studies have demonstrated that thiophene-pyrazole derivatives can act as potent inhibitors of key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanistic Rationale: EGFR and VEGFR-2 are critical regulators of cell proliferation and angiogenesis, respectively.[2] Dual inhibition of these pathways is a validated strategy in oncology. Hybrid molecules combining thiophene and pyrazole moieties have been rationally designed and synthesized as multi-target inhibitors of both wild-type and mutant EGFR, as well as VEGFR-2.[2][5] This suggests that the 5-thiophen-2-yl-1H-pyrazole scaffold is well-suited to fit within the ATP-binding pocket of these kinases.

Associated Signaling Pathway: EGFR/VEGFR-2 in Cancer

Activation of EGFR and VEGFR-2 by their respective ligands (e.g., EGF, VEGF) leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis.

Caption: EGFR and VEGFR-2 signaling pathways and potential inhibition points.

Heat Shock Protein 90 (Hsp90)

Mechanistic Rationale: Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic "client" proteins, including kinases.[6] Its inhibition leads to the degradation of these clients, providing a multi-pronged attack on cancer cells. A study identified 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors, with a lead compound demonstrating an IC50 of 83 nM against HepG2 hepatocellular carcinoma cells.[6] This strongly implicates the thiophene-pyrazole core in binding to the ATP-binding site of Hsp90.

Potential Therapeutic Target Class: Enzymes of the Inflammatory Cascade

Chronic inflammation is a key driver of various pathologies, including arthritis, cardiovascular disease, and cancer. The thiophene-pyrazole scaffold has been shown to inhibit several enzymes central to the inflammatory response.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Mechanistic Rationale: COX-1/COX-2 and 5-LOX are the key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively—potent mediators of inflammation and pain. A series of thiophene-bearing pyrazole derivatives were found to be effective inhibitors of COX, 5-LOX, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7] This dual COX/5-LOX inhibition is a highly sought-after therapeutic profile, as it may offer broader anti-inflammatory efficacy with an improved gastrointestinal safety profile compared to traditional NSAIDs.

Associated Signaling Pathway: Arachidonic Acid Cascade

Caption: The arachidonic acid cascade and targets for anti-inflammatory action.

Potential Therapeutic Target Class: Metalloenzymes

Carbonic Anhydrases (CAs)

Mechanistic Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting cancer progression and metastasis. The carboxylic acid moiety of the title compound can act as a zinc-binding group, a critical feature for CA inhibition.[4] Indeed, 5-aryl-1H-pyrazole-3-carboxylic acids have been reported as selective inhibitors of the tumor-associated isoforms hCA IX and XII over the cytosolic "housekeeping" isoforms hCA I and II.[4] Pyrazole derivatives have also shown potent inhibition of hCA I and II with Ki values in the nanomolar range.[8]

Table 1: Inhibitory Activity of Related Pyrazole Derivatives Against Carbonic Anhydrases

| Compound Class | Target Isoform(s) | Reported Activity (Ki / IC50) | Reference |

| Pyrazole[3,4–d]pyridazine derivatives | hCA I, hCA II | 9.03–55.42 nM (hCA I), 18.04–66.24 nM (hCA II) | [8] |

| Novel Pyrazoline derivatives | hCA I, hCA II | 17.4–40.7 nM (hCA I), 16.1–55.2 nM (hCA II) | [8] |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX, hCA XII | Active in the 4–50 µM range | [4] |

Experimental Workflows for Target Validation

The identification of a potential therapeutic target must be followed by rigorous experimental validation. The following workflow provides a general framework for confirming the interaction of this compound with a putative enzyme target.

Caption: A generalized experimental workflow for therapeutic target validation.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.

Materials:

-

Recombinant human EGFR kinase (e.g., from a commercial vendor).

-

Kinase substrate (e.g., a poly-Glu,Tyr 4:1 peptide).

-

Adenosine-5'-triphosphate (ATP).

-

Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA).

-

This compound (test compound), dissolved in DMSO.

-

Staurosporine (positive control inhibitor).

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 384-well assay plates.

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

-

Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 1:3 dilution factor. Also prepare dilutions for the staurosporine positive control.

-

Assay Plate Setup:

-

To the appropriate wells of a 384-well plate, add 1 µL of the compound dilutions (or DMSO for vehicle control).

-

Add 10 µL of the kinase/substrate mixture (pre-diluted in assay buffer to the desired concentration) to all wells.

-

Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme interaction.

-

-

Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour. The exact time may need optimization.

-

Stop and Detect:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 20 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme).

-

Normalize the data with the vehicle control (0% inhibition) and a no-ATP control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

The this compound scaffold is a molecule of high therapeutic potential. Based on robust evidence from structurally related analogs, the most promising potential targets belong to the protein kinase, carbonic anhydrase, and inflammatory enzyme families. The immediate path forward involves the systematic screening of this compound against diverse panels of these enzymes. Positive hits from these biochemical screens should be followed by biophysical confirmation of binding and subsequent evaluation in cell-based models of cancer and inflammation. Further exploration through structure-activity relationship (SAR) studies, where the thiophene, pyrazole, and carboxylic acid moieties are systematically modified, will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel, targeted therapeutics.[3][9]

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 6. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic properties of pyrazole-thiophene compounds

An In-Depth Technical Guide to the Electronic Properties of Pyrazole-Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the electronic properties of hybrid compounds incorporating pyrazole and thiophene moieties. These two heterocycles are "privileged scaffolds" in both medicinal chemistry and materials science.[1][2] Thiophene, with its electron-rich sulfur atom, offers unique electronic characteristics and structural planarity, making it a cornerstone for π-conjugated systems.[2][3][4] Pyrazole, an aromatic diazole, provides a flexible, electron-rich structure with versatile substitution patterns that allow for fine-tuning of molecular properties.[1][5] The fusion of these two rings creates a synergistic system with tunable electronic properties, leading to significant interest in applications ranging from organic electronics to targeted therapeutics.[1][6][7]

This document moves beyond a simple recitation of facts, delving into the causal relationships between molecular structure, electronic behavior, and functional application. We will explore the theoretical underpinnings, detail field-proven experimental protocols for characterization, and present the data in a clear, comparative format.

The Structural and Electronic Synergy of Pyrazole-Thiophene Systems

The unique electronic landscape of pyrazole-thiophene compounds arises from the interplay between the electron-donating nature of the thiophene ring and the versatile electronic characteristics of the pyrazole moiety. The presence of sulfur in thiophene enhances π-conjugation and can facilitate intermolecular S···S interactions, which are crucial for charge transport in organic materials.[4] The pyrazole ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond donor or acceptor and its electronic character can be modulated through substitution at various positions.[1][5]

This combination allows for the rational design of molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier molecular orbitals, the HOMO-LUMO gap (ΔEH-L), is a critical parameter that dictates the compound's optical and electronic properties, including its absorption/emission wavelengths and its potential as a semiconductor.[8]

Logical Framework for Analysis

The investigation of these compounds follows a validated workflow that integrates theoretical prediction with experimental verification.

Caption: Integrated workflow for pyrazole-thiophene compound development.

Theoretical & Computational Analysis

Density Functional Theory (DFT) is an indispensable tool for predicting the electronic properties of novel pyrazole-thiophene derivatives before their synthesis.[9][10] These in silico studies provide deep insights into molecular geometry, electronic structure, and spectroscopic features, guiding the rational design of molecules with desired characteristics.[6][11]

Key Computational Descriptors:

-

Frontier Molecular Orbitals (FMOs): The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity).[8]

-

HOMO-LUMO Gap (ΔEH-L): This energy gap is a primary determinant of the molecule's kinetic stability and optical properties. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.[8][12]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.

Protocol: Ground-State Geometry and FMO Calculation

This protocol describes a typical DFT calculation workflow using software like Gaussian.

-

Structure Input: Draw the 2D structure of the pyrazole-thiophene derivative using chemical drawing software and convert it to a 3D structure.

-

Geometry Optimization: Perform a full geometry optimization in the gas phase to find the lowest energy conformation. A common and reliable functional for this purpose is B3LYP or the long-range corrected ωB97X-D, paired with a basis set like 6-31G(d) or def2-TZVPP.[6][9] The choice of functional is critical; ωB97X-D, for instance, is well-suited for systems with potential charge-transfer character.

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]

-

FMO Energy Calculation: From the optimized structure's output file, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the simple difference: ΔEH-L = ELUMO - EHOMO.

-

Visualization: Use visualization software to generate isosurface plots of the HOMO and LUMO to understand the spatial distribution of these orbitals, which reveals the regions of the molecule involved in electron donation and acceptance.

Experimental Characterization of Electronic Properties

While computational methods are predictive, experimental techniques are essential for validating theoretical models and quantifying the actual electronic behavior of the synthesized compounds.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of pyrazole-thiophene compounds. It provides experimental values for the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.

Causality: The onset oxidation potential (Eox) corresponds to the energy required to remove an electron from the HOMO, while the onset reduction potential (Ered) corresponds to the energy required to add an electron to the LUMO. These experimental values provide a direct link to the frontier orbital energies.

-

Sample Preparation: Dissolve the pyrazole-thiophene compound (typically 0.001 M) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is crucial for ensuring conductivity of the solution.

-

Cell Setup: Use a standard three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Calibration: Record the voltammogram of a standard reference compound, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, under the same conditions. This allows for accurate calibration of the potential axis.

-

Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the starting potential. The scan rate is typically set between 50-100 mV/s.

-

Data Analysis:

-

Determine the onset oxidation (Eonset, ox) and onset reduction (Eonset, red) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc+, often assumed to be at -4.8 eV or -5.1 eV relative to vacuum):

-

EHOMO (eV) = -[Eonset, ox vs Fc/Fc+ + 4.8]

-

ELUMO (eV) = -[Eonset, red vs Fc/Fc+ + 4.8]

-

-

The electrochemical band gap is then: Egel = ELUMO - EHOMO.

-

Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence emission spectroscopies reveal how the molecule interacts with light, providing information on electronic transitions and the optical band gap.

Causality: The absorption of a photon promotes an electron from the HOMO to the LUMO (a π-π* transition in these conjugated systems). The wavelength of maximum absorption (λmax) is inversely related to the energy of this transition. Fluorescence is the radiative relaxation of the electron from the LUMO back to the HOMO. The difference between the absorption and emission maxima is known as the Stokes shift.

-

Solution Preparation: Prepare dilute solutions (micromolar range, e.g., 10-5 to 10-6 M) of the compound in a spectroscopic grade solvent (e.g., THF, chloroform, or toluene). The concentration must be low enough to be within the linear range of the Beer-Lambert law.

-

UV-Vis Absorption:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Determine the absorption onset (λonset) from the long-wavelength edge of the spectrum.

-

-

Fluorescence Emission:

-

Use a spectrofluorometer.

-

Excite the sample at its λmax of absorption.

-

Scan the emission wavelengths, starting from ~10-20 nm above the excitation wavelength, to record the emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Calculate the optical band gap (Egopt) from the absorption onset:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Calculate the Stokes shift: ΔS = λem - λmax. A large Stokes shift is often desirable in applications like fluorescent probes and OLEDs to minimize self-absorption.

-

Applications and Structure-Property Relationships

The tunability of pyrazole-thiophene compounds makes them promising candidates for diverse applications.

Organic Electronics (OLEDs & Solar Cells)

In organic electronics, the HOMO and LUMO levels are critical for matching the work functions of electrodes and other materials in a device to ensure efficient charge injection and transport.[7][13]

-

For Organic Light-Emitting Diodes (OLEDs): The materials need appropriate HOMO/LUMO levels for charge injection from the anode and cathode, respectively, and a suitable band gap to emit light in the desired color range.[7]

-

For Organic Solar Cells (OSCs): In a bulk heterojunction (BHJ) solar cell, the donor material (often a polymer or small molecule like a pyrazole-thiophene derivative) needs a HOMO level that is deep enough to provide a high open-circuit voltage (Voc) and a LUMO level that is sufficiently higher than the acceptor's (e.g., PCBM) LUMO to drive exciton dissociation.[4][7][13]

Caption: Energy level alignment in an organic solar cell donor-acceptor pair.

Medicinal Chemistry and Sensing

In a biological context, the electronic properties influence how a molecule interacts with its target.[3][6] For instance, the charge distribution (visualized by MEP) can dictate binding affinity to protein targets.[6] Furthermore, compounds with strong fluorescence and high quantum yields can be developed as biological probes and sensors. The antioxidant activity of some derivatives has been correlated with the HOMO-LUMO gap, where a larger gap can suggest greater electronic stability.[6]

Comparative Data

The following table summarizes representative data for hypothetical pyrazole-thiophene derivatives to illustrate structure-property relationships. 'D' represents an electron-donating group (e.g., -OCH3) and 'A' represents an electron-withdrawing group (e.g., -NO2).

| Compound ID | Substituent on Thiophene | EHOMO (eV)(a) | ELUMO (eV)(a) | Egel (eV) | λmax (nm)(b) | Egopt (eV) | Application Note |

| PT-H | H | -5.50 | -2.50 | 3.00 | 410 | 2.85 | Base scaffold, blue-region emitter. |

| PT-D | D (-OCH3) | -5.25 | -2.45 | 2.80 | 445 | 2.65 | Higher HOMO, better for hole injection (donor). |

| PT-A | A (-NO2) | -5.80 | -2.90 | 2.90 | 425 | 2.75 | Lower LUMO, better for electron injection (acceptor). |

(a) Estimated from cyclic voltammetry. (b) Measured in THF solution.

Analysis of Trends:

-

Electron-Donating Groups (EDGs): Attaching an EDG to the thiophene ring destabilizes (raises) the HOMO energy level more significantly than the LUMO. This typically leads to a smaller band gap and a red-shift (longer wavelength) in absorption.[14][15] This is desirable for creating donor materials in OSCs.

-

Electron-Withdrawing Groups (EWGs): Attaching an EWG stabilizes (lowers) both the HOMO and LUMO levels, but often has a more pronounced effect on the LUMO. This can be used to tune electron affinity and create acceptor-type materials.

Conclusion

Pyrazole-thiophene compounds represent a versatile and powerful class of organic molecules. Their electronic properties can be precisely controlled through synthetic modification, guided by a synergistic approach of computational modeling and empirical characterization. The protocols and principles outlined in this guide provide a robust framework for researchers to explore, understand, and harness the potential of these compounds in the development of next-generation organic electronic devices and advanced therapeutic agents. The continued investigation into the structure-property relationships of these hybrid systems will undoubtedly unlock new and exciting applications in science and technology.

References

- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. omicsonline.org [omicsonline.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its molecular architecture, featuring both a pyrazole and a thiophene ring, makes it a versatile scaffold for the development of novel therapeutic agents. The pyrazole moiety is a common structural motif in a wide array of pharmaceuticals, while the thiophene ring often serves to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical identifiers, synthesis, characterization, and potential applications of this promising molecule.

Chemical Identifiers and Physicochemical Properties